molecular formula C8H7ClF3N B3024528 4-Chloro-N-methyl-3-(trifluoromethyl)aniline CAS No. 42265-69-0

4-Chloro-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B3024528
CAS No.: 42265-69-0
M. Wt: 209.59 g/mol
InChI Key: JROALZWBRUFSCN-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to the benzene ring, along with a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

4-Chloro-N-methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tyrosine kinase receptors and intracellular kinases suggests its role in modulating cell proliferation and angiogenesis . These effects are essential for exploring its potential in cancer research and treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with tyrosine kinase receptors and intracellular kinases highlights its mechanism of action in inhibiting tumor cell proliferation and promoting angiogenesis . Understanding these molecular mechanisms is vital for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. It is essential to monitor these temporal effects to ensure the compound’s efficacy and safety in research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s metabolism and potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its efficacy and safety in research applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-methyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, making it a valuable compound in various applications .

Properties

IUPAC Name

4-chloro-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROALZWBRUFSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236777
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42265-69-0
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-methyl-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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